N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Chemical Reactions Analysis
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: The compound’s photophysical properties make it useful in the development of fluorescent probes and materials for optical applications
Mechanism of Action
The mechanism of action of N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The pathways involved in these interactions are often related to signal transduction and cellular metabolism .
Comparison with Similar Compounds
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different photophysical properties and biological activities.
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-chlorophenyl]methanesulfonamide: Contains a chloro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-methoxyphenyl]methanesulfonamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-10-6-14-19-7-13(8-22(14)20-10)21-25(23,24)9-11-2-4-12(5-3-11)15(16,17)18/h2-8,21H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBAOMLQHDDKGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.